2-(4-cyano-3-fluorophenoxy)-N-(cyclohexylmethyl)-N-methylacetamide
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Overview
Description
2-(4-cyano-3-fluorophenoxy)-N-(cyclohexylmethyl)-N-methylacetamide is a synthetic organic compound characterized by the presence of a cyano group, a fluorine atom, and a phenoxy group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-cyano-3-fluorophenoxy)-N-(cyclohexylmethyl)-N-methylacetamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-cyano-3-fluorophenol and N-(cyclohexylmethyl)-N-methylacetamide.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A suitable solvent, such as dichloromethane, is used to dissolve the reactants.
Catalysts: A base, such as potassium carbonate, is added to deprotonate the phenol group, facilitating the nucleophilic substitution reaction.
Reaction: The deprotonated phenol reacts with the acetamide derivative to form the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can enhance the reproducibility and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyano group, leading to the formation of carboxylic acids.
Reduction: Reduction of the cyano group can yield primary amines.
Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can replace the fluorine atom under basic conditions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-cyano-3-fluorophenoxy)-N-(cyclohexylmethyl)-N-methylacetamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(4-cyano-3-fluorophenoxy)-N-(cyclohexylmethyl)-N-methylacetamide involves its interaction with specific molecular targets. The cyano group and fluorine atom contribute to the compound’s binding affinity and selectivity. The compound may inhibit enzymes or receptors by forming stable complexes, thereby modulating biological pathways.
Comparison with Similar Compounds
Similar Compounds
2-(4-cyano-3-fluorophenoxy)acetic acid: Shares the cyano and fluorophenoxy groups but differs in the acetamide backbone.
4-cyano-3-fluorophenoxyacetic acid: Similar structure but lacks the cyclohexylmethyl and N-methyl groups.
Uniqueness
2-(4-cyano-3-fluorophenoxy)-N-(cyclohexylmethyl)-N-methylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclohexylmethyl and N-methyl groups enhances its lipophilicity and potential interactions with biological targets.
Properties
IUPAC Name |
2-(4-cyano-3-fluorophenoxy)-N-(cyclohexylmethyl)-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN2O2/c1-20(11-13-5-3-2-4-6-13)17(21)12-22-15-8-7-14(10-19)16(18)9-15/h7-9,13H,2-6,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTADHZWLDHXQEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCCC1)C(=O)COC2=CC(=C(C=C2)C#N)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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